molecular formula C16H21ClF3NO4S2 B2391803 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097872-42-7

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2391803
CAS No.: 2097872-42-7
M. Wt: 447.91
InChI Key: IOSFSXYDHYAADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring dual sulfonyl groups: a 4-chloro-3-(trifluoromethyl)benzenesulfonyl moiety and a 2-methylpropanesulfonyl substituent. The 2-methylpropanesulfonyl group introduces steric bulk, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-3-(2-methylpropylsulfonyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClF3NO4S2/c1-11(2)10-26(22,23)13-4-3-7-21(9-13)27(24,25)12-5-6-15(17)14(8-12)16(18,19)20/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSFSXYDHYAADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClF3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a synthetic compound that belongs to a class of sulfonamides. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this specific sulfonamide, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H18ClF3N2O2S2
  • Molecular Weight : 388.88 g/mol
  • CAS Number : [Not specified in the provided data]

This compound features a piperidine ring substituted with sulfonyl groups, which are known to enhance the biological activity through various interactions with biological targets.

The biological activity of sulfonamides like this compound is often attributed to their ability to inhibit enzymes involved in bacterial folic acid synthesis. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : Compounds like this one may inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.
  • Antimicrobial Activity : The structural features suggest potential efficacy against a range of bacterial pathogens.
  • Anti-inflammatory Effects : Sulfonamides have been shown to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

Research has demonstrated that similar sulfonamide compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study investigating the efficacy of various sulfonamides found that those with trifluoromethyl substitutions showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In vitro studies have indicated that sulfonamides can downregulate the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages. This suggests that this compound may possess therapeutic potential in treating inflammatory diseases .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityReference
This compoundModerate to HighSignificant Reduction in Cytokines
SulfamethoxazoleHighModerate
TrimethoprimHighLow

Scientific Research Applications

  • Antimicrobial Activity
    • The compound has been investigated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits moderate to strong activity against pathogens such as Salmonella typhi and Staphylococcus aureus.
    Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
    Salmonella typhi1532
    Staphylococcus aureus1816
    Escherichia coli1064
    These findings suggest its potential use in developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .
  • Anticancer Mechanism
    • Studies have shown that the compound induces apoptosis in cancer cells, evidenced by increased caspase activity. This mechanism suggests that it may be effective in cancer therapy.
    Cancer Cell LineIC50_{50} (µM)
    HeLa12
    MCF-715
    The results indicate a promising avenue for further development in oncology .
  • Enzyme Inhibition
    • The compound has demonstrated potential as an inhibitor of acetylcholinesterase and urease enzymes, which are relevant in treating Alzheimer's disease and urinary tract infections.
    EnzymeIC50_{50} (µM)
    Acetylcholinesterase8
    Urease5
    These findings highlight the compound's therapeutic potential in neurodegenerative diseases and other conditions requiring enzyme modulation .

Case Studies

  • Antimicrobial Evaluation
    • A study conducted on piperidine derivatives, including this compound, revealed enhanced antimicrobial activity due to the incorporation of the sulfonamide group compared to non-sulfonamide counterparts. The study involved testing against various bacterial strains and evaluating the structure-activity relationship.
  • Toxicity and Safety Profile
    • Toxicity studies indicated that the compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg. This suggests a favorable safety profile for further pharmacological development .
  • Pharmacological Studies
    • A comprehensive pharmacological evaluation demonstrated that compounds similar to this one possess significant antibacterial action, enzyme inhibition capabilities, and potential anticancer effects. The studies utilized both in vitro and in vivo models to assess efficacy .

Comparison with Similar Compounds

Pyridine-Urea Derivatives (Compounds 82 and 83)

  • Structure : Unlike the target compound, these analogs (e.g., 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea) replace the sulfonyl groups with urea linkages.
  • Activity : Compound 83 demonstrated antiproliferative effects against MCF-7 breast cancer cells, with IC₅₀ values in the micromolar range. The urea moiety likely facilitates hydrogen bonding with target proteins, whereas sulfonyl groups in the target compound may offer stronger electrostatic interactions .
  • Key Difference : Sulfonyl groups generally confer higher metabolic stability compared to ureas, which are prone to hydrolysis in vivo.

Cyanophenyl-Urea Derivatives (Compounds 6i–6k)

  • Structure: These compounds (e.g., 1-(4-Cyanophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) share the 4-chloro-3-CF₃-phenyl motif but lack the piperidine backbone and sulfonyl substituents.
  • Synthetic Yield : Compound 6k achieved an 80.2% yield, comparable to typical sulfonamide syntheses. However, sulfonyl-containing compounds often require more rigorous purification due to their polar nature .
  • Mass Spectrometry : The target compound’s molecular weight would exceed 340 g/mol (based on 6k’s m/z 340.0 [M+H]⁺), with additional mass from the sulfonyl and piperidine groups.

Piperidine Derivatives with Aromatic Substituents (Compound 3c)

  • Structure : 1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (3c) shares the piperidine core but substitutes sulfonyl groups with a biphenylmethyl chain.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (76% yield), this highlights the feasibility of modifying piperidine with aromatic groups. In contrast, installing dual sulfonyl groups would likely require sequential sulfonylation steps under controlled conditions .
  • Pharmacological Implications : The biphenyl group in 3c may enhance lipophilicity, whereas sulfonyl groups in the target compound could improve aqueous solubility and target engagement.

Preparation Methods

Synthesis of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride

This aromatic sulfonyl chloride is a critical precursor for the benzenesulfonyl moiety. A validated route involves:

  • Chlorination and trifluoromethylation :
    • Starting from 4-chlorotoluene, electrophilic substitution with chlorine and subsequent trifluoromethylation using ClCF₃ under HF catalysis.
    • Reaction conditions : 80°C, 12 hr, anhydrous HF solvent.
    • Yield : ~75% (patent data).
  • Sulfonation :
    • Sulfur trioxide (SO₃) in chlorosulfonic acid at 0–5°C, followed by quenching with HCl to yield the sulfonyl chloride.
    • Purity : ≥98% (GC/T).

Synthesis of 2-Methylpropanesulfonyl Chloride

  • Thiol oxidation : 2-Methylpropanethiol is oxidized with H₂O₂ in acetic acid, followed by chlorination using PCl₅.
  • Alternative route : Direct sulfonation of isobutane with SO₃ and subsequent chlorination.

Piperidine Functionalization Strategies

Stepwise Sulfonylation via Protected Intermediates

This approach, adapted from CN102617447A, involves sequential sulfonylation with intermediate protection:

  • Piperidine protection :

    • Boc protection : Treating piperidine with di-tert-butyl dicarbonate (Boc₂O) in triethylamine to form 1-Boc-piperidine.
    • Yield : 85–90%.
  • First sulfonylation (1-position) :

    • React 1-Boc-piperidine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) at 0°C.
    • Base : Pyridine or DMAP.
    • Yield : 78% (estimated from analogous reactions).
  • Deprotection and second sulfonylation (3-position) :

    • Remove Boc group with HCl/dioxane.
    • React free amine with 2-methylpropanesulfonyl chloride in DCM using NaH as base.
    • Challenge : Steric hindrance reduces yield to ~60%.

One-Pot Dual Sulfonylation

Alternative Routes from Modified Piperidine Cores

Hydrogenation of Pyridine Derivatives

  • Starting material : 1-Benzyl-4-piperidone.
  • Steps :
    • Sodium borohydride reduction to 1-benzyl-4-piperidinol.
    • Debenzylation via Pd/C-catalyzed hydrogenolysis.
    • Sequential sulfonylation as in Section 3.1.

Radical Sulfonylation

  • Initiation : AIBN (azobisisobutyronitrile) in presence of sulfonyl chlorides.
  • Conditions : 70°C, toluene, 24 hr.
  • Limitation : Poor control over substitution pattern.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
Stepwise Protection Boc protection → Sulfonylation ×2 45–50 High regioselectivity Multiple steps, cost-intensive
One-Pot Simultaneous sulfonylation 30–40 Reduced step count Low selectivity, side products
Hydrogenation Route Piperidone reduction → Sulfonylation 55–60 Scalable, high purity Requires specialized catalysts

Industrial-Scale Considerations

  • Catalyst reuse : Pd/C from debenzylation steps can be recycled ≥5 times without significant activity loss.
  • Waste management : HF byproducts from trifluoromethylation require neutralization with Ca(OH)₂.
  • Cost drivers : 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride accounts for ~70% of raw material costs.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing this compound, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation of a piperidine core. For example, benzylation under mild conditions (e.g., HCOONH4/Pd/C) can introduce substituents while preserving stereochemistry . Solvent choice (e.g., dichloromethane) and temperature control are critical to avoid side reactions, particularly when introducing bulky sulfonyl groups like 2-methylpropanesulfonyl . Reaction progress can be monitored via TLC or HPLC.

Q. How is the compound’s purity assessed using chromatographic techniques, and what mobile phase compositions are optimal?

  • Methodological Answer : Reverse-phase HPLC with a mobile phase of methanol and buffer (65:35 ratio, pH 4.6 adjusted with sodium acetate and sodium 1-octanesulfonate) is effective for separating impurities . System suitability tests, including peak symmetry and resolution, should be validated using reference standards.

Q. What spectroscopic techniques are used to confirm the compound’s structural conformation?

  • Methodological Answer : NMR (1H, 13C, and 19F) is critical for confirming substituent positions and piperidine ring conformation. For example, coupling constants in 1H NMR can reveal axial/equatorial orientations of sulfonyl groups . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms sulfonyl (S=O) and trifluoromethyl (-CF3) functional groups .

Advanced Research Questions

Q. How does conformational analysis of the piperidine ring impact the compound’s reactivity and biological interactions?

  • Methodological Answer : Conformational mobility of the piperidine ring influences intramolecular interactions (e.g., acyl transfer reactions) and target binding. Computational tools like molecular dynamics simulations can predict dominant conformers, while X-ray crystallography provides empirical validation . Substituents like the 4-chloro-3-(trifluoromethyl)benzenesulfonyl group may sterically stabilize chair or boat conformations, altering bioactivity .

Q. What in silico strategies are employed to predict ADMET properties, and how do molecular descriptors influence these predictions?

  • Methodological Answer : QSAR models using ADMET Predictor™ software incorporate descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity to predict absorption, metabolism, and toxicity. For example, the trifluoromethyl group enhances metabolic stability but may increase lipophilicity, requiring optimization via substituent modifications .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Systematic comparative studies using standardized protocols (e.g., IC50 determination under controlled pH and temperature) are essential. Structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) can be tested to isolate substituent effects .

Q. What experimental approaches are used to identify the compound’s biological targets and mechanisms of action?

  • Methodological Answer : Target deconvolution can involve affinity chromatography with immobilized compound analogs or CRISPR-Cas9 screening for resistance mutations. For opioid receptor modulation (as suggested by related piperidines), radioligand binding assays (e.g., μ-opioid receptor displacement studies) and functional cAMP inhibition assays are applicable .

Q. How do substituents like the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the benzenesulfonyl moiety toward nucleophilic attack. Kinetic studies under varying conditions (e.g., polar aprotic solvents, nucleophile concentration) can quantify reactivity. Computational studies (DFT) may identify transition states and rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.